molecular formula C16H18N2O4S2 B2381253 N-methyl-2-(3-tosylpropanamido)thiophene-3-carboxamide CAS No. 895451-71-5

N-methyl-2-(3-tosylpropanamido)thiophene-3-carboxamide

Cat. No.: B2381253
CAS No.: 895451-71-5
M. Wt: 366.45
InChI Key: NLYFYUWULVLLJO-UHFFFAOYSA-N
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Description

N-methyl-2-(3-tosylpropanamido)thiophene-3-carboxamide is a synthetic small molecule that features a thiophene-3-carboxamide core, a common scaffold in medicinal chemistry known for its diverse biological activities . The structure is further functionalized with a tosylpropanamido side chain, which may influence its physicochemical properties and interaction with biological targets. Compounds within this class have been investigated for various research applications, including as potential inhibitors of enzymatic processes or as modulators of cellular signaling pathways . Thiophene-carboxamide derivatives have shown promise in areas such as oncology, with some analogs demonstrating potent antiproliferative effects by targeting proteins like epidermal growth factor receptor (EGFR) kinase or mitochondrial complex I . The specific mechanism of action, research value, and detailed applications for this compound are subject to further scientific investigation. Researchers are encouraged to consult the primary literature for the latest findings. This product is intended for laboratory research purposes and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-methyl-2-[3-(4-methylphenyl)sulfonylpropanoylamino]thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S2/c1-11-3-5-12(6-4-11)24(21,22)10-8-14(19)18-16-13(7-9-23-16)15(20)17-2/h3-7,9H,8,10H2,1-2H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLYFYUWULVLLJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(C=CS2)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-methyl-2-(3-tosylpropanamido)thiophene-3-carboxamide typically involves multistep reactions starting from thiophene derivatives. One common method includes the condensation of thiophene-3-carboxylic acid with N-methyl-3-aminopropanamide, followed by tosylation of the resulting product. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields .

Chemical Reactions Analysis

N-methyl-2-(3-tosylpropanamido)thiophene-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-methyl-2-(3-tosylpropanamido)thiophene-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of organic semiconductors and other advanced materials

Mechanism of Action

The mechanism of action of N-methyl-2-(3-tosylpropanamido)thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Thiophene-3-Carboxamide Derivatives

Key structural differences :

Compound Substituents Molecular Weight (g/mol)
Target Compound N-methyl, 3-tosylpropanamido ~425 (estimated*)
5-cyano derivative () 5-cyano, N-(4-methoxyphenyl), 2-phenylamino, 4-(2-arylamino-acetamido) 440.90

*Estimation based on formula C₁₆H₁₉N₃O₄S₂ (assuming tosyl = C₇H₇SO₂ and propanamido chain).

Physicochemical Properties
  • Solubility: Tosyl groups typically reduce aqueous solubility due to hydrophobicity, whereas methoxy or cyano groups (as in ) may improve it .

Data Table: Comparative Analysis of Thiophene Carboxamides

Property N-methyl-2-(3-tosylpropanamido)thiophene-3-carboxamide 5-cyano-N-(4-methoxyphenyl)-2-phenylamino-4-(2-arylamino-acetamido)thiophene-3-carboxamide JNK Inhibitors ()
Molecular Formula C₁₆H₁₉N₃O₄S₂ (est.) C₂₁H₁₇ClN₄O₃S Varies (ortho-amino substituted)
Key Substituents Tosylpropanamido, N-methyl Cyano, methoxyphenyl, arylamino Ortho-amino, aryl groups
Biological Target Not reported (hypothetical: kinases) Not explicitly stated c-Jun N-terminal kinase (JNK)
Synthetic Method Likely sulfonylation/amidation Chloroacetamido precursor + aromatic amine Multi-step alkylation/amidation
Ther. Potential Unclear Anticancer (hepatocellular carcinoma focus) Anti-inflammatory, neurodegenerative

Notes on Limitations and Contradictions

Evidence Gaps : Direct data on the target compound’s synthesis, crystallography, or bioactivity are absent in the provided materials. Comparisons rely on inferred structural and functional analogies .

Therapeutic Scope : While emphasizes kinase inhibition, ’s sigma ligands (e.g., BD 1008) represent divergent applications, underscoring the need for target-specific SAR studies .

Synthetic Challenges : Tosyl group incorporation may require stringent conditions compared to milder amidation/alkylation steps in other analogs .

Biological Activity

N-methyl-2-(3-tosylpropanamido)thiophene-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a tosylpropanamide group. The molecular structure can be represented as follows:

CxHyNzOwSv\text{C}_x\text{H}_y\text{N}_z\text{O}_w\text{S}_v

where xx, yy, zz, ww, and vv denote the specific counts of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the compound. This structural configuration is crucial for its biological activity as it influences interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may modulate enzyme activities or receptor functions, leading to various biological effects. Notably, ongoing research aims to elucidate the precise pathways and molecular interactions involved in its action .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:

Cell Line IC50 (μM)
HCT116< 9
MCF714.60 ± 0.81
A549191.1

These results indicate a promising antiproliferative effect against selected cancer types, suggesting that this compound could serve as a lead candidate for further development in cancer therapeutics .

Antimicrobial Properties

In addition to its anticancer effects, this compound has been studied for its antimicrobial properties. Preliminary investigations suggest that it exhibits activity against a range of microbial pathogens, although specific data on its efficacy compared to established antimicrobial agents are still being compiled.

Case Studies and Research Findings

  • Study on Anticancer Activity : A study published in 2024 assessed the antiproliferative effects of various thiophene derivatives, including this compound. The findings revealed significant inhibition of cell growth in multiple cancer cell lines with IC50 values indicating potent activity .
  • Mechanistic Insights : Further research is focusing on understanding how this compound induces apoptosis in cancer cells. It appears to disrupt critical signaling pathways associated with cell survival and proliferation, such as the PI3K/Akt pathway .
  • Antimicrobial Efficacy : An ongoing study is evaluating the antimicrobial effectiveness of this compound against resistant strains of bacteria and fungi, with initial results suggesting promising activity that warrants further exploration.

Q & A

Q. What are the optimal synthetic routes for N-methyl-2-(3-tosylpropanamido)thiophene-3-carboxamide, and how can reaction parameters be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with thiophene-3-carboxamide derivatives. Key steps include:
  • Amide coupling : Reacting 2-aminothiophene-3-carboxamide with 3-tosylpropanoyl chloride in dichloromethane (DCM) or dimethylformamide (DMF) under reflux (40–60°C) with a base like triethylamine .
  • Purification : Recrystallization from methanol or chromatography (silica gel, ethyl acetate/hexane) improves purity. Monitoring via thin-layer chromatography (TLC) ensures reaction completion .
  • Yield optimization : Controlling stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and reflux duration (4–6 hours) maximizes conversion .

Q. Which analytical techniques are recommended for confirming structural integrity and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and functional groups (e.g., tosyl proton signals at δ 7.6–7.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ = 421.12 g/mol) .
  • High-Performance Liquid Chromatography (HPLC) : Purity >95% is achieved using a C18 column with acetonitrile/water gradients .

Advanced Research Questions

Q. How do structural modifications at specific positions of the thiophene ring influence kinase inhibitory activity (e.g., JNK)?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal:
Substituent Position Modification Effect on JNK1 IC₅₀ Reference
3-positionCarboxamide15.8 µM (active)
5-positionCarboxamide>100 µM (inactive)
4,5-positionsMethyl groupsIC₅₀ >25 µM
  • Key Insight : The 3-carboxamide group is critical for JNK binding, while substitutions at 4/5 positions reduce activity due to steric hindrance .

Q. What experimental strategies assess metabolic stability and enzyme-mediated degradation in preclinical studies?

  • Methodological Answer :
  • Plasma Stability : Incubate compound (1 µM) in rat plasma at 37°C. Terminate reactions with ice-cold methanol at 0, 15, 30, and 60 minutes. Analyze remaining compound via LC-MS (e.g., 85% degradation after 60 minutes) .
  • Microsomal Stability : Use rat liver microsomes (RLM) with NADPH cofactor. Measure half-life (t₁/₂) via HPLC; e.g., t₁/₂ = 45 minutes for N-methyl derivatives .
  • Key Tools : Positive controls (e.g., verapamil) validate assay robustness .

Q. How can crystallographic data and molecular modeling optimize target binding affinity?

  • Methodological Answer :
  • X-ray Crystallography : Resolve compound-enzyme complexes (e.g., JNK1) using SHELXL for refinement. Hydrogen bonding between the carboxamide and kinase active site (e.g., Lys68) enhances affinity .
  • Docking Studies : Software like AutoDock Vina predicts binding modes. Modifications to the tosyl group improve hydrophobic interactions with Val78 .

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